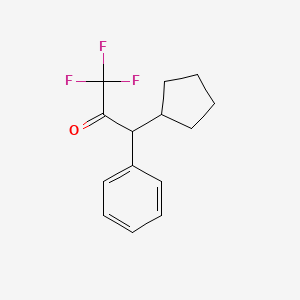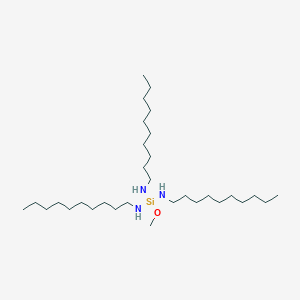
N,N',N''-Tris(decyl)-1-methoxysilanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine is a chemical compound known for its unique structure and properties It is a silane derivative with three decyl groups and a methoxy group attached to a silanetriamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine typically involves the reaction of decylamine with a silane precursor. One common method is the reaction of decylamine with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine may involve a continuous flow process to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silane derivatives and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a biocompatible material.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a carrier for targeted drug delivery.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine involves its interaction with molecular targets through its silane and amine groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating their transformation or stabilization. The exact pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Tris(decyl)-1-decanaminium bromide: This compound shares a similar structure but differs in its functional groups and overall reactivity.
Tetrakis(decyl)ammonium bromide: Another related compound with similar applications but distinct chemical properties.
Uniqueness
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine is unique due to its combination of silane and amine functionalities, which provide it with a versatile reactivity profile. This makes it suitable for a wide range of applications, from material science to biomedical research.
Eigenschaften
CAS-Nummer |
923561-07-3 |
|---|---|
Molekularformel |
C31H69N3OSi |
Molekulargewicht |
528.0 g/mol |
IUPAC-Name |
N-[bis(decylamino)-methoxysilyl]decan-1-amine |
InChI |
InChI=1S/C31H69N3OSi/c1-5-8-11-14-17-20-23-26-29-32-36(35-4,33-30-27-24-21-18-15-12-9-6-2)34-31-28-25-22-19-16-13-10-7-3/h32-34H,5-31H2,1-4H3 |
InChI-Schlüssel |
TWQRDNVYXVCUSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN[Si](NCCCCCCCCCC)(NCCCCCCCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



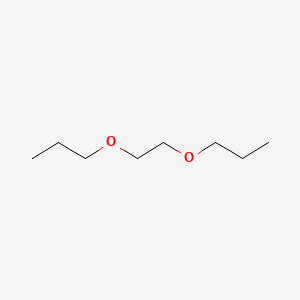
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
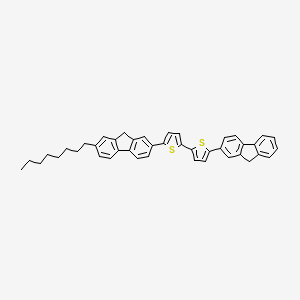

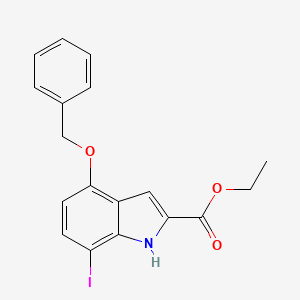
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
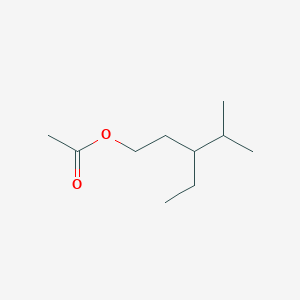
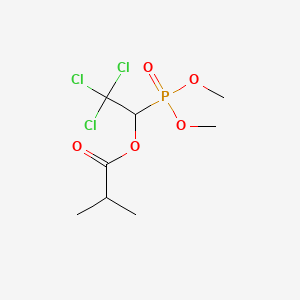
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
